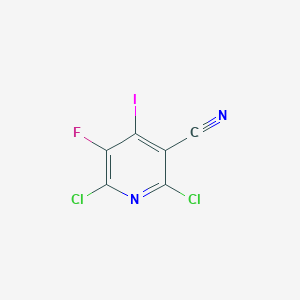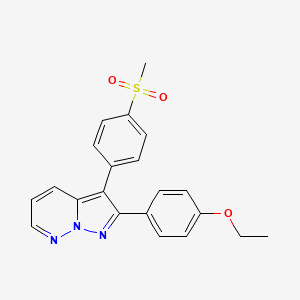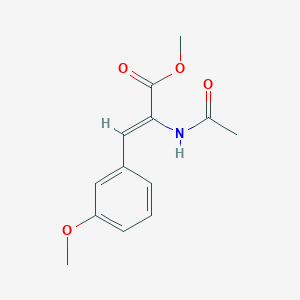
(R)-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is a complex organic compound that features prominently in synthetic chemistry and pharmaceutical research. This compound is characterized by its intricate structure, which includes an amino group, a benzyloxycarbonyl group, a trityl group, and a pentanoic acid backbone. Its unique configuration and functional groups make it a valuable intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid typically involves multiple steps, starting from simpler precursors. One common synthetic route includes:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Trityl Amine: The protected amino compound is then reacted with trityl chloride to introduce the trityl group.
Coupling Reaction: The intermediate is coupled with a suitable carboxylic acid derivative to form the pentanoic acid backbone.
Deprotection: The final step involves the removal of the protecting groups to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Automated Synthesis: Utilizing automated synthesizers to precisely control reaction parameters.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product.
化学反応の分析
Types of Reactions
®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is used as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for versatile modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound is often used in the study of enzyme mechanisms and protein interactions. Its structure can be modified to create analogs that help elucidate biological pathways.
Medicine
Pharmaceutical research leverages this compound in the development of new drugs. Its ability to form stable intermediates makes it useful in the synthesis of peptide-based therapeutics and other bioactive molecules.
Industry
In the industrial sector, ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is used in the production of specialty chemicals and advanced materials. Its unique properties enable the creation of high-performance products.
作用機序
The mechanism by which ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and influencing biological pathways.
類似化合物との比較
Similar Compounds
®-5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid: Lacks the trityl group, making it less bulky and potentially less stable.
®-5-Amino-2-(trityl)amino-5-oxopentanoic acid: Lacks the benzyloxycarbonyl group, which may affect its reactivity and solubility.
Uniqueness
®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is unique due to the presence of both the benzyloxycarbonyl and trityl groups. These groups provide steric protection and stability, making the compound highly versatile in synthetic applications. The combination of these functional groups also allows for selective reactions, enhancing its utility in complex organic synthesis.
特性
IUPAC Name |
(2R)-5-amino-5-oxo-2-[phenylmethoxycarbonyl(trityl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O5/c33-29(35)22-21-28(30(36)37)34(31(38)39-23-24-13-5-1-6-14-24)32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H2,33,35)(H,36,37)/t28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBDCOHCTVLOSZ-MUUNZHRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(CCC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N([C@H](CCC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![methyl (Z)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B8037465.png)

![methyl (Z)-2-acetamido-3-[4-(2-methylpropyl)phenyl]prop-2-enoate](/img/structure/B8037480.png)
